Men 10376 Men 10376 MEN10376 is a peptide neurokinin-2 (NK2) receptor antagonist. It inhibits contractions induced by neurokinin A (NKA) in endothelium-deprived isolated rabbit pulmonary artery (pA2 = 8.08), which is endogenously enriched in NK2 receptors. It is selective for NK2 receptors in isolated rabbit pulmonary artery over NK2 receptors in isolated hamster trachea (pA2 = 5.64 using NKA as an agonist) and NK1 receptors in isolated guinea pig ileum (pA2 = 5.66 using substance P methyl ester as an agonist), tissues that highly express these respective receptors, as well as NK3 receptors in isolated guinea pig cerebral cortex membranes (Ki = >10 μM). In vivo, MEN10376 (1 and 3 μmol/kg) inhibits increases in bladder motility induced by the NK2 receptor agonist [β-Ala8]-NKA(4-10) in anesthetized rats, as well as [β-Ala8]-NKA(4-10)-induced increases in bronchoconstriction in anesthetized guinea pigs.
Potent, highly selective NK2 neurokinin receptor antagonist.
Brand Name: Vulcanchem
CAS No.: 135306-85-3
VCID: VC21543029
InChI: InChI=1S/C57H68N12O10/c1-31(2)50(69-56(78)48(26-35-30-63-43-16-8-5-13-39(35)43)67-53(75)45(23-32-18-20-36(70)21-19-32)65-52(74)40(59)27-49(71)72)57(79)68-47(25-34-29-62-42-15-7-4-12-38(34)42)55(77)66-46(24-33-28-61-41-14-6-3-11-37(33)41)54(76)64-44(51(60)73)17-9-10-22-58/h3-8,11-16,18-21,28-31,40,44-48,50,61-63,70H,9-10,17,22-27,58-59H2,1-2H3,(H2,60,73)(H,64,76)(H,65,74)(H,66,77)(H,67,75)(H,68,79)(H,69,78)(H,71,72)/t40-,44-,45-,46+,47+,48+,50-/m0/s1
SMILES: CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)N
Molecular Formula: C57H68N12O10
Molecular Weight: 1081.2 g/mol

Men 10376

CAS No.: 135306-85-3

VCID: VC21543029

Molecular Formula: C57H68N12O10

Molecular Weight: 1081.2 g/mol

Purity: >99%

* For research use only. Not for human or veterinary use.

Men 10376 - 135306-85-3

Description

Men 10376 is a selective antagonist of the tachykinin NK-2 receptor, known for its role in various physiological and pathological processes. It is chemically defined by its molecular formula C57H68N12O10 and has a molecular weight of approximately 1081.2 g/mol . The compound is often used in research to study the effects of NK-2 receptor antagonism in different biological systems.

Biological Activity

Men 10376 is primarily recognized for its selective antagonism of the NK-2 receptor, with a Ki value of 4.4 μM . It shows low affinity for NK-1 and NK-3 receptors, with Ki values greater than 10 μM . This selectivity makes it a valuable tool for studying NK-2 receptor-mediated effects in various tissues, including the airway smooth muscle and bladder .

Effects on Airway Smooth Muscle

In studies involving rat airway smooth muscle cells, Men 10376 has been shown to prevent the substance P-induced increase in brain-derived neurotrophic factor (BDNF) expression and calcium responses to acetylcholine . This suggests a role for NK-2 receptors in modulating airway smooth muscle function and potentially in airway diseases.

Effects on Bladder Motility

Men 10376 has been demonstrated to antagonize the increase in bladder motility produced by NK-2 receptor agonists in rats . This highlights its potential utility in studying urinary tract disorders where NK-2 receptors may play a role.

In Vitro Studies

Receptor TypeKi Value (μM)pA2 ValueTissue/Preparation
NK-24.48.08Rabbit Pulmonary Artery
NK-1>105.66Guinea Pig Ileum
NK-3>10-Guinea Pig Brain

In Vivo Studies

Men 10376 has been shown to effectively antagonize NK-2 receptor-mediated effects in vivo, such as reducing bladder motility in rats . This demonstrates its potential for use in animal models of diseases involving NK-2 receptor activity.

CAS No. 135306-85-3
Product Name Men 10376
Molecular Formula C57H68N12O10
Molecular Weight 1081.2 g/mol
IUPAC Name (3S)-3-amino-4-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C57H68N12O10/c1-31(2)50(69-56(78)48(26-35-30-63-43-16-8-5-13-39(35)43)67-53(75)45(23-32-18-20-36(70)21-19-32)65-52(74)40(59)27-49(71)72)57(79)68-47(25-34-29-62-42-15-7-4-12-38(34)42)55(77)66-46(24-33-28-61-41-14-6-3-11-37(33)41)54(76)64-44(51(60)73)17-9-10-22-58/h3-8,11-16,18-21,28-31,40,44-48,50,61-63,70H,9-10,17,22-27,58-59H2,1-2H3,(H2,60,73)(H,64,76)(H,65,74)(H,66,77)(H,67,75)(H,68,79)(H,69,78)(H,71,72)/t40-,44-,45-,46+,47+,48+,50-/m0/s1
Standard InChIKey QQHOFZNACVKNHK-SXVLBCBNSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CC(=O)O)N
SMILES CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)N
Canonical SMILES CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)N
Appearance Off-white lyophilised solid
Boiling Point 1555.4ºC at 760 mmHg
Melting Point N/A
Purity >99%
Sequence Asp-Tyr-DTrp-Val-DTrp-DTrp-Lys-NH2
Shelf Life >3 years if stored properly
Solubility Soluble in Water
Storage -20°C
Synonyms 5-Tyr-6,8,9-Trp-10-Lys-neurokinin A (4-10)
MEN 10376
MEN-10,376
neurokinin A(4-10), Tyr(5)-Trp(6,8,9)-Lys(10)-
neurokinin A(4-10), tyrosyl(5)-tryptophyl(6,8,9)-lysine(10)-
PubChem Compound 124003
Last Modified Apr 15 2024

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